REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH2:19](O)[CH3:20]>>[CH3:6][C:7]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:8]=1[C:9]([O:11][CH2:19][CH3:20])=[O:10]
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Name
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|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
10.87 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated under the reduced pressure
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Type
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ADDITION
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Details
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Water was then added to the residue
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Type
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EXTRACTION
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Details
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The mixture was extracted with diethyl ether
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Type
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WASH
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Details
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The extract was washed with water and saturated saline
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The solvent was then removed by distillation under the reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)OCC)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.86 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |